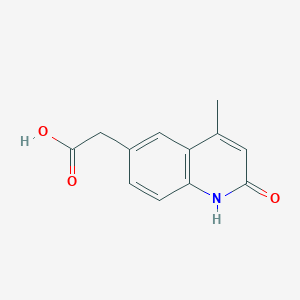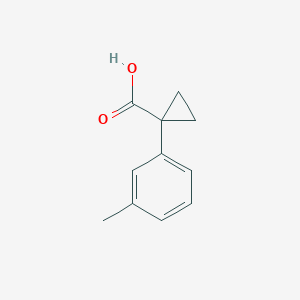
1-(3-Methylphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylphenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular weight of 176.22 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyclopropane carboxylic acids can participate in various reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with aryl bromides or triflates .Physical and Chemical Properties Analysis
The compound has a molecular weight of 176.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening
- Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction maintains the enantiomeric purity and is significant for the enantioselective synthesis of inhibitors like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Inhibition of Apple ACC Oxidase
- Research by Dourtoglou and Koussissi (2000) found that compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), inhibit the ethylene production in fruits. This study highlights the potential of cyclopropane derivatives in agricultural applications (Dourtoglou & Koussissi, 2000).
Alzheimer's Disease Research
- A study by Imbimbo et al. (2009) explored the effects of a γ-secretase modulator, derived from cyclopropanecarboxylic acid, on Alzheimer’s disease. It showed that this compound could attenuate brain β-amyloid pathology and learning deficits in mice models, suggesting potential therapeutic applications for neurodegenerative diseases (Imbimbo et al., 2009).
One-Electron Oxidation Studies
- Bietti and Capone (2008) conducted a kinetic study on the one-electron oxidation of cyclopropanecarboxylic acid derivatives. Their research provides valuable insights into the reactivity and stability of these compounds, which can be important in various chemical synthesis processes (Bietti & Capone, 2008).
Synthesis of Thiourea Derivatives
- Tian et al. (2009) reported the synthesis of new N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas using cyclopropanecarboxylic acid as a leading compound. Some of these compounds showed significant herbicidal and fungicidal activities, suggesting their potential in agricultural chemistry (Tian, Song, Wang, & Liu, 2009).
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVWKLPXGCGYOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254629 |
Source


|
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-16-1 |
Source


|
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
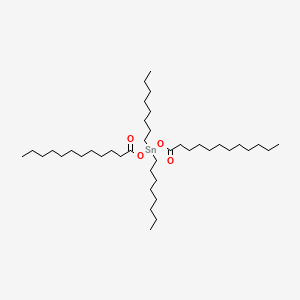
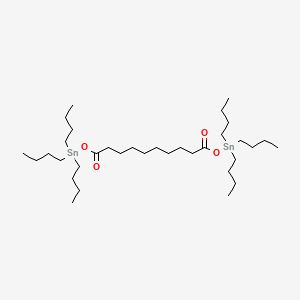

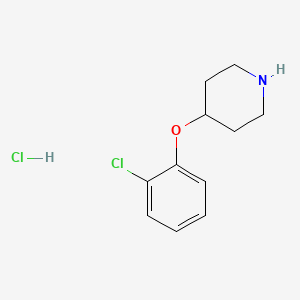


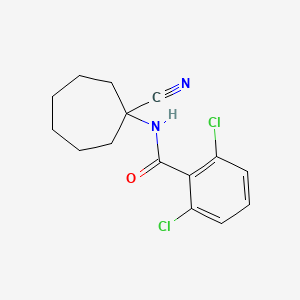

![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)
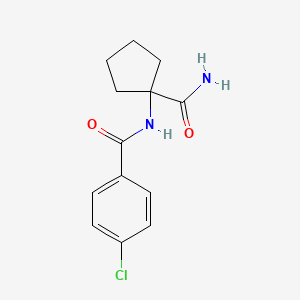
![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)
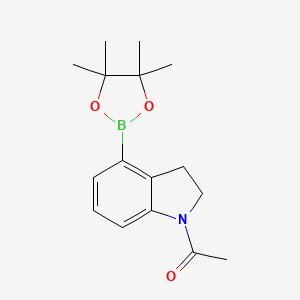
![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)
